molecular formula C13H13N3O3S B2813101 N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide CAS No. 316360-24-4

N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

Cat. No.: B2813101
CAS No.: 316360-24-4
M. Wt: 291.33
InChI Key: ZNZLLDOCNIOHCA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Reaction and Compound Formation

A study by Takamizawa et al. (1968) explored the reaction of thiamine with isocyanates, leading to the formation of perhydrofurothiazole derivatives through cycloaddition and carbamoylation reactions. This research illustrates the potential of thiazolium compounds in synthetic organic chemistry, showcasing their reactivity and the possibility of forming complex structures (Takamizawa, Hirai, Matsumoto, & Ishiba, 1968).

Phthalocyanine Derivatives

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which showed high singlet oxygen quantum yields. Such compounds are promising for photodynamic therapy applications due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Biochemical Applications

Inhibitory Effects on Cancer Cell Proliferation

Stowell, Huot, and Van Voast (1995) found that N-hydroxy-N'-phenyloctanediamide, a compound related to N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide, inhibited the proliferation of AXC rat prostate cancer cells in vitro. This indicates the potential therapeutic applications of these compounds in cancer treatment (Stowell, Huot, & Van Voast, 1995).

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-7-6-14-11(18)12(19)16-13-15-10(8-20-13)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLLDOCNIOHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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